l-Methionine, N-(2-chlorobenzoyl)-, methyl ester
Overview
Description
l-Methionine, N-(2-chlorobenzoyl)-, methyl ester is a chemical compound with the molecular formula C13H16ClNO3S and a molecular weight of 301.789 g/mol . This compound is a derivative of methionine, an essential amino acid in humans, and features a chlorobenzoyl group attached to the nitrogen atom of methionine .
Preparation Methods
The synthesis of l-Methionine, N-(2-chlorobenzoyl)-, methyl ester typically involves the reaction of l-methionine with 2-chlorobenzoyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
l-Methionine, N-(2-chlorobenzoyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group or reduce the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
l-Methionine, N-(2-chlorobenzoyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research explores its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of l-Methionine, N-(2-chlorobenzoyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The chlorobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The ester group allows for hydrolysis, releasing methionine and the active chlorobenzoyl moiety, which can then exert its effects on cellular processes .
Comparison with Similar Compounds
l-Methionine, N-(2-chlorobenzoyl)-, methyl ester can be compared with other similar compounds, such as:
N-(2-Chlorobenzoyl)-l-methionine: This compound lacks the methyl ester group and may have different solubility and reactivity properties.
Methionine derivatives: Other derivatives of methionine, such as S-methyl-l-methionine, have different functional groups and biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(2-chlorobenzoyl)amino]-4-methylsulfanylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-18-13(17)11(7-8-19-2)15-12(16)9-5-3-4-6-10(9)14/h3-6,11H,7-8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGMWNUUHTXXLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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